REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[CH:5][CH:6]=[CH:7][CH:8]=1.[C:10]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)(O)=[O:11]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)=[O:11]
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Name
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|
Quantity
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2.34 g
|
Type
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reactant
|
Smiles
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COC=1C(=CC=CC1)N
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Name
|
|
Quantity
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2.29 g
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Type
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reactant
|
Smiles
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C(=O)(O)C1=CC=NC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COC1=C(NC(=O)C2=CC=NC=C2)C=CC=C1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.22 g | |
YIELD: PERCENTYIELD | 97.2% | |
YIELD: CALCULATEDPERCENTYIELD | 97.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |